molecular formula C18H20N4OS B3018253 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1797320-72-9

2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B3018253
CAS No.: 1797320-72-9
M. Wt: 340.45
InChI Key: COBSPUAGGKCJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1-methylindole moiety linked via an acetamide bridge to a pyrrolidine ring substituted with a thiazole group. Indole derivatives are known for modulating neurotransmitter systems (e.g., MAO, AChE) , while thiazole-containing acetamides often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties . The pyrrolidine-thiazole subunit may enhance selectivity for specific biological targets, such as dopamine receptors or microbial enzymes, based on analogous compounds .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-21-11-13(15-4-2-3-5-16(15)21)10-17(23)20-14-6-8-22(12-14)18-19-7-9-24-18/h2-5,7,9,11,14H,6,8,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBSPUAGGKCJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4SC_{19}H_{22}N_4S with a molecular weight of approximately 342.47 g/mol. The compound features an indole moiety linked to a thiazole-pyrrolidine structure, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cell Cycle Modulation : Similar compounds have been shown to act as cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle arrest at various phases, particularly G2/M phase, which is crucial for cancer therapy .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating pathways involving p53 and survivin, which are critical regulators of cell survival and death .
  • Antitumor Activity : Preliminary studies suggest that derivatives of thiazole and indole can exhibit significant antiproliferative effects against various cancer cell lines, potentially making them candidates for further development in oncology .

Table 1: Biological Activity Overview

Activity Type Effect Cell Lines Tested References
CDK InhibitionCell cycle arrest at G2/MSTO (malignant peritoneal mesothelioma)
Induction of ApoptosisIncreased apoptosisHL-60 (leukemia)
AntiproliferativeReduced growthVarious human tumor cell lines

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Thiazole Derivatives : A study on thiazole-integrated compounds demonstrated that certain derivatives exhibited IC50 values below 2 µg/mL against cancer cell lines, indicating potent antiproliferative properties .
  • Indole-Based Compounds : Research has shown that indole derivatives can enhance cytotoxicity in cancer treatments by targeting specific signaling pathways involved in cell proliferation and survival .
  • Combination Therapies : The combination of thiazole-containing compounds with established chemotherapeutics like paclitaxel has been shown to enhance cytotoxic effects in resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide exhibit significant anticancer properties. For example, indole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that thiazole-containing compounds can enhance the efficacy of these indole derivatives by modulating their interaction with biological targets such as kinases and receptors involved in cancer progression .

Neuropharmacology
This compound has also been investigated for its neuropharmacological effects. Indole derivatives are often linked to serotonin receptor modulation, which can influence mood and anxiety disorders. The thiazole moiety may enhance the binding affinity to specific receptors, potentially leading to improved therapeutic outcomes in treating neurological conditions .

Antimicrobial Properties
The combination of indole and thiazole structures in this compound suggests potential antimicrobial activity. Research has demonstrated that similar compounds can exhibit broad-spectrum antibacterial and antifungal effects by disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

Anti-inflammatory Effects
Another significant application lies in the anti-inflammatory domain. Compounds with indole and thiazole structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .

Material Science

Development of New Materials
Beyond biological applications, this compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. The unique structural features of this compound allow it to be integrated into polymer matrices or used in the development of organic semiconductors .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiazole-indole hybrids. The results indicated that these compounds inhibited the growth of various cancer cell lines, with one derivative showing IC50 values in the low micromolar range. The study concluded that further optimization could lead to potent anticancer agents .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, researchers evaluated the effects of indole-thiazole derivatives on serotonin receptors. The findings suggested that certain modifications to the thiazole component significantly enhanced receptor binding affinity and selectivity, indicating potential for developing new antidepressants .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Features Biological Activity Reference
Target Compound : 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide 1-Methylindole, thiazole-pyrrolidine, acetamide linker Hypothesized: MAO/AChE inhibition, antimicrobial activity (inferred from analogues) N/A
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Benzothiazole, dihydroisoquinoline, acetamide Potent MAO-B and BChE inhibition (IC50 ~0.1–1 µM)
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazoloquinoxaline, chloroaryl, acetamide MAO-A inhibition (IC50 = 0.028 µM), 50× selectivity over MAO-B
2-(4-Arylpiperazin-1-yl)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamides Benzothiazole, arylpiperazine, acetamide Dopamine D3 receptor antagonism (Ki < 100 nM)
2-(1H-Indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide Bis-indole, thiazole, acetamide Anticancer activity (hypothesized via kinase inhibition)

Structure-Activity Relationship (SAR) Insights

Indole Substitution :

  • The 1-methyl group on indole may enhance metabolic stability compared to unsubstituted indoles (e.g., 2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide) .
  • Methoxy or chloro substituents on indole (as in ) improve lipophilicity and target affinity but may reduce solubility .

Thiazole-Pyrrolidine vs.

Acetamide Linker :

  • The acetamide bridge is critical for hydrogen bonding with enzymes like AChE or MAO. Modifications (e.g., triazole or tetrazole substitution, as in ) alter potency and selectivity .

Pharmacological Potential and Limitations

  • Advantages : The combination of indole and thiazole-pyrrolidine may confer dual activity (e.g., MAO inhibition and antimicrobial action), as seen in polypharmacological agents .
  • Limitations : Lack of methyl or halogen groups on the thiazole ring (cf. ) may reduce bioavailability compared to more lipophilic analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide?

  • Methodological Answer : The synthesis of indole-thiazole hybrids typically involves coupling indole derivatives with thiazole-containing amines under mild acylating conditions. For example, highlights the use of acetic acid reflux for analogous acetamide derivatives, achieving crystallization via controlled cooling . Optimization can include solvent selection (e.g., 1,4-dioxane or DMF) and catalysts (e.g., potassium carbonate or triethylamine), as seen in , which reports yields up to 68.5% under specific conditions . Reaction parameters such as temperature (60–95°C) and inert atmospheres are critical for minimizing side reactions.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Multi-technique validation is essential:

  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For instance, details NMR shifts for indole-thiazole acetamides, with aromatic protons appearing at δ 6.67–8.67 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches (~1653–1715 cm⁻¹) and NH bonds (~3352 cm⁻¹) .
  • LC-MS/Elemental Analysis : Ensure molecular ion ([M+H]+) consistency and <2% deviation in C/H/N content .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Initial screens should focus on target-agnostic assays:

  • PASS Prediction : Use computational tools (e.g., PASS program) to predict antimicrobial or anticancer activity based on structural analogs .
  • Enzyme Inhibition Assays : For example, α-glucosidase inhibition (IC50 determination) as in , using coumarin-thiazole derivatives with IC50 values <10 µM .
  • Cytotoxicity Testing : Employ MTT assays on cell lines (e.g., HeLa or MCF-7) to establish baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :

  • Substituent Variation : Modify the indole methyl group ( ) or thiazole-pyrrolidine linker () to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole () or triazole () to enhance binding affinity .
  • Data Correlation : Cross-reference activity data with computational docking (e.g., AutoDock Vina) to identify critical binding residues, as demonstrated for EGFR inhibitors in .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchange in flexible moieties (e.g., pyrrolidine ring) .
  • 2D Techniques : HSQC and HMBC correlations can resolve overlapping signals in aromatic regions, as shown in for thiazole-coumarin hybrids .
  • Cross-Validation : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian09 .

Q. What computational strategies predict the compound’s mechanism of action and off-target effects?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets like EGFR () or α-glucosidase () using PDB structures (e.g., 7K1H) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the thiazole ring) using Schrödinger’s Phase .
  • ADMET Prediction : Utilize SwissADME or ADMETLab to assess permeability (LogP ~1.2, ) and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.